N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
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Overview
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic compound that combines the structural features of indole, triazole, and phenoxyacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:
Synthesis of 6-fluoroindole: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Formation of the indole-ethyl intermediate: The 6-fluoroindole is then alkylated with an appropriate ethyl halide to form the 2-(6-fluoro-1H-indol-1-yl)ethyl intermediate.
Synthesis of the triazole derivative: The triazole ring is synthesized separately, often through cyclization reactions involving hydrazine derivatives and carboxylic acids.
Coupling reaction: The final step involves coupling the indole-ethyl intermediate with the triazole-phenoxyacetamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyacetamide moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole and triazole rings are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. The combination of indole and triazole moieties suggests it could interact with multiple biological targets, making it a candidate for the development of new drugs for various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the triazole ring can bind to metal ions and other biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide: Similar structure but lacks the fluoro substituent on the indole ring.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide: Similar structure with a chloro substituent instead of fluoro.
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
The presence of the fluoro substituent on the indole ring in N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide enhances its biological activity and stability compared to similar compounds. The combination of indole, triazole, and phenoxyacetamide moieties provides a unique scaffold for drug design and development.
Properties
Molecular Formula |
C20H18FN5O2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H18FN5O2/c21-16-6-5-15-7-9-25(18(15)11-16)10-8-22-20(27)12-28-19-4-2-1-3-17(19)26-13-23-24-14-26/h1-7,9,11,13-14H,8,10,12H2,(H,22,27) |
InChI Key |
UOVMQEYZVNKTTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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